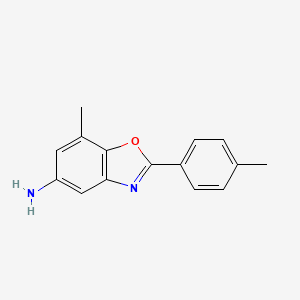

1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole

Overview

Description

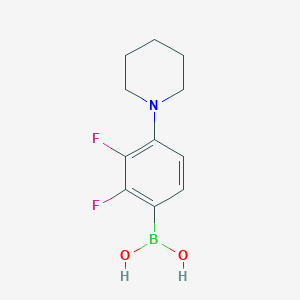

1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole (DEEI) is an organic compound that has been studied for its potential applications in various scientific fields. This compound has a unique structure, with two fluorine atoms attached to the ethyl group. DEEI has been studied for its potential applications in biochemistry, physiology, and medicinal chemistry. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of research for DEEI will be discussed in

Scientific Research Applications

Transition-Metal-Based Zeolite Imidazolate Frameworks

Zeolite imidazolate frameworks (ZIFs), related to imidazole derivatives, have seen extensive utilization across various applications due to their fascinating properties. The development of transition-metal-based ZIF nanofibers through electrospinning showcases the potential of imidazole linkers in creating materials with unique physicochemical properties. These materials are proposed for novel applications, underlining the adaptability and utility of imidazole derivatives in enhancing material properties for diverse applications (S. S. Sankar et al., 2019).

Antioxidant Capacity and Chemical Reactions

Research on the antioxidant capacity of imidazole derivatives, such as in the ABTS/PP decolorization assay, elucidates the complex chemical interactions and potential pathways involving imidazole compounds. These findings contribute to a deeper understanding of the chemical properties of imidazoles and their applications in developing antioxidant assays (I. Ilyasov et al., 2020).

Analytical Methods in Antioxidant Activity Determination

Imidazole compounds have been integral in the development of methods for determining antioxidant activity. Their involvement in various assays, such as the ABTS and DPPH tests, underscores the chemical versatility and relevance of imidazole derivatives in analytical chemistry, showcasing their broad applicability in evaluating the antioxidant capacity of complex samples (I. Munteanu & C. Apetrei, 2021).

Antimicrobial Activities

The antimicrobial potential of imidazole and its derivatives has been a significant area of research, with compounds like imidazole serving as precursors for manufacturing antifungal and bactericidal drugs. Studies highlight the efficacy of imidazole derivatives against various microbial strains, encouraging further synthesis of new imidazole-based compounds for enhanced antimicrobial applications (American Journal of IT and Applied Sciences Research, 2022).

Phase Behavior and Application Potentials

The study of imidazole-containing ionic liquids and their phase behavior with different solutes opens new avenues for application in separation processes, catalysis, and materials science. The interaction between imidazolium-based ionic liquids and various solutes demonstrates the potential of imidazole derivatives in creating environmentally friendly solvents with tunable properties for specific applications (Zoran P. Visak et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole are the Synaptic Vesicle 2 (SV2) proteins and the GABAA receptors . SV2 proteins are involved in the regulation of neurotransmitter release, while GABAA receptors play a crucial role in inhibitory neurotransmission.

Mode of Action

1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole interacts with its targets in a unique way. It exhibits high affinity for SV2A, SV2B, and SV2C isoforms, with a greater affinity for SV2A than other antiepileptic drugs . Its interaction with SV2A is characterized by slower binding kinetics . Additionally, it displays low to moderate affinity for the benzodiazepine site on GABAA receptors .

Biochemical Pathways

The compound affects the pathways involving SV2 proteins and GABAA receptors. By binding to these targets, it can modulate neurotransmitter release and inhibitory neurotransmission

Pharmacokinetics

Similar compounds have been shown to exhibit sv2a occupancy at low doses and benzodiazepine site occupancy at higher doses . This suggests that the compound may have a dose-dependent bioavailability.

Result of Action

The molecular and cellular effects of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole’s action are primarily related to its modulation of neurotransmitter release and inhibitory neurotransmission

properties

IUPAC Name |

1-(2,2-difluoroethyl)-2-ethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2N2/c1-2-7-10-3-4-11(7)5-6(8)9/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZRBQJJRUJTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride](/img/structure/B1426753.png)

![Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate](/img/structure/B1426758.png)

![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426766.png)